Longiborneol

Descripción

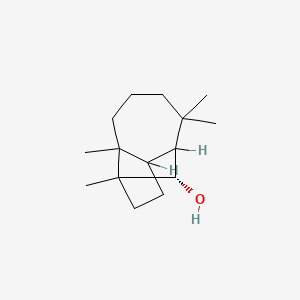

Structure

2D Structure

Propiedades

Número CAS |

465-24-7 |

|---|---|

Fórmula molecular |

C15H26O |

Peso molecular |

222.37 g/mol |

Nombre IUPAC |

(1R,2S,7S,8S,9R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol |

InChI |

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)10-6-9-15(14,4)12(16)11(10)13/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+,14+,15+/m1/s1 |

Clave InChI |

MNNFKQAYXGEKFA-MUGBGTHKSA-N |

SMILES isomérico |

C[C@]12CCCC([C@@H]3[C@H]1CC[C@]2([C@H]3O)C)(C)C |

SMILES canónico |

CC1(CCCC2(C3C1C(C2(CC3)C)O)C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Longiborneol |

Origen del producto |

United States |

Natural Occurrence and Distribution of Juniperol

Botanical Sources and Isolation Methodologies

Juniperol is primarily isolated from the essential oils of plants. Various methods are employed for its extraction and purification.

Juniperus Species as Primary Producers (e.g., Juniperus communis, Juniperus przewalskii)

The genus Juniperus, particularly Juniperus communis (common juniper), is a significant source of juniperol smolecule.comwikipedia.org. Juniperus communis is an evergreen conifer with a wide geographical range across the cool temperate Northern Hemisphere wikipedia.org. The essential oil from Juniperus communis is obtained through methods such as steam distillation of the dried berries specialchem.com. This process involves crushing the berries and passing steam through them, which vaporizes the essential oils. The vapor is then cooled and condensed, separating the oil from the water specialchem.com. While Juniperus communis is widely recognized, juniperol has also been associated with other Juniperus species thegoodscentscompany.com.

Occurrence in Other Plant Genera (e.g., Pinus, Panax ginseng, Eugenia valvata, Aquilaria crassna)

Distribution within Plant Organs and Tissues

The distribution of secondary metabolites, including terpenoids like juniperol, within plant organs and tissues can vary archive.orgfirp-ula.orge3s-conferences.org. While specific detailed research findings on the precise distribution of juniperol within the different organs (e.g., leaves, stems, roots, berries) of its source plants were not extensively detailed in the search results, the isolation of juniperol from juniper berries and the wood of Pinus species indicates its presence in these parts specialchem.comresearchgate.net. The formation of aromatic resin in Aquilaria crassna, which can contain juniperol, occurs in woody tissues, often in response to stressors biorxiv.orgresearchgate.net. The volatile oil of Panax ginseng root also contains juniperol frontiersin.org. The distribution of compounds within plants can be influenced by factors such as species, growing conditions, harvesting season, and processing methods up.ac.za.

Microbial Production and Identification

Juniperol is not exclusively produced by plants; certain microorganisms have also been identified as sources.

Fungal Production (e.g., Fusarium graminearum, Fusarium culmorum, Fusarium tricinctum)

Certain fungal species are known to produce juniperol. Fusarium graminearum, a fungal pathogen of cereal crops, has been shown to produce longiborneol (B1213909), which is also known as juniperol nih.govresearchgate.net. Research indicates that the CLM1 gene in F. graminearum encodes a this compound synthase, an enzyme required for the biosynthesis of culmorin (B1213837), with this compound being an intermediate product nih.govresearchgate.netsecondarymetabolites.org. While the search results specifically mention F. graminearum and its production of this compound/juniperol, detailed information about juniperol production by Fusarium culmorum and Fusarium tricinctum was not explicitly provided in the context of the search results. However, culmorin, a compound structurally related to this compound, has been reported from Fusarium culmorum and F. graminearum nih.gov.

Endophytic Fungi as Biosynthetic Sources

Endophytic fungi, which live within plant tissues without causing apparent disease, have gained attention as potential producers of bioactive compounds, including those originally found in their host plants researchgate.netchesci.com. While the search results highlight the ability of endophytic fungi to produce various plant-derived metabolites, a direct link specifically identifying endophytic fungi that produce juniperol was not clearly established. However, given that Fusarium species can be endophytic and that F. graminearum produces juniperol, it is plausible that endophytic Fusarium strains or other endophytic fungi could be sources of this compound smolecule.comresearchgate.netmdpi.comnih.gov. The exploration of endophytes from medicinal plants is considered a valuable strategy for discovering novel bioactive compounds chesci.com.

Chemodiversity and Chemotypes Across Species and Populations

Variability in Essential Oil Composition

Variability in the composition of essential oils is a well-documented phenomenon in Juniperus species mdpi.comresearchgate.netnih.govmfd.org.mkmdpi.comnih.govscilit.comresearchgate.net. This variability is observed both between different species and within populations of the same species mdpi.comscilit.com. For instance, analyses of essential oils from various Juniperus species have identified numerous compounds, with the main components varying depending on the species mdpi.comresearchgate.netnih.govmdpi.com. Studies on Juniperus communis and Juniperus excelsa, for example, have shown considerable variation in the percentages of key components like α-pinene, sabinene, β-myrcene, and limonene (B3431351) across different collection sites mfd.org.mknih.govscilit.comresearchgate.net.

To illustrate the concept of variability in Juniperus essential oils, a study on Juniperus communis berry essential oils from different locations in the Republic of Macedonia showed considerable ranges for major components mfd.org.mk:

| Compound | Concentration Range (%) |

| α-pinene | 15.59 - 43.19 |

| β-myrcene | 2.89 - 26.50 |

| Sabinene | 2.80 - 11.77 |

| Limonene | 2.90 - 4.46 |

| Terpinen-4-ol | trace - 6.32 |

| Germacrene D | 2.76 - 10.22 |

This table exemplifies the significant variability observed in the major components of Juniperus essential oils across different collection sites, a pattern that would likely extend to other components like Juniperol, although specific data for Juniperol at these locations was not detailed in the source.

Factors Influencing Natural Occurrence Levels

The natural occurrence levels and composition of essential oils, including sesquiterpenes like Juniperol, are influenced by a combination of endogenous and exogenous factors researchgate.net. Research indicates that geographic location, environmental conditions, growth age, and plant sex can play significant roles in shaping the chemical profile of plant essential oils mdpi.comnih.govmdpi.comscilit.comresearchgate.netthegoodscentscompany.comresearchgate.netresearchgate.netmdpi.comfrontiersin.org.

Growth age is another factor that can influence the content and composition of essential oils. Studies on other plant species, such as Panax ginseng, have shown that the content of certain volatile oils, including α-Juniperol, can increase with the growth age of the plant frontiersin.org. While specific data on the effect of age on Juniperol levels in Juniperus was not prominently featured in the provided results, it is a recognized factor influencing essential oil accumulation in plants generally researchgate.netresearchgate.net.

Plant sex has also been identified as a factor influencing essential oil composition in some dioecious species like Juniperus. A study on Juniperus sabina found differences in the concentration of certain essential oil constituents between male and female plants mdpi.comresearchgate.net. While the specific impact on Juniperol was not detailed, this highlights how biological factors like sex can contribute to the variability observed in essential oil profiles.

Biosynthesis of Juniperol

General Sesquiterpene Biosynthetic Pathways

Sesquiterpenes are a diverse class of C15 isoprenoids derived from farnesyl pyrophosphate (FPP). wikipedia.orgnumberanalytics.com The biosynthesis of the fundamental IPP and DMAPP units occurs through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgwikipedia.orgtaylorandfrancis.commdpi.comwikipedia.org

Farnesyl Pyrophosphate (FPP) as a Universal Precursor

Farnesyl pyrophosphate (FPP) is a crucial intermediate in the biosynthesis of all sesquiterpenes, as well as other isoprenoids such as sterols and carotenoids. wikipedia.orgnumberanalytics.com FPP is synthesized from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.govuniprot.orgmdpi.com This reaction is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS). nih.govuniprot.orgmdpi.com FPPS catalyzes sequential condensation reactions, first between DMAPP and one unit of IPP to form geranyl pyrophosphate (GPP), and then the addition of a second IPP unit to GPP to yield FPP. uniprot.orgnih.gov

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Pathways

Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are the foundational five-carbon building blocks for all isoprenoids, including sesquiterpenes. wikipedia.orgwikipedia.orgtaylorandfrancis.commdpi.comwikipedia.org These precursors are generated via two independent pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. wikipedia.orgwikipedia.orgtaylorandfrancis.commdpi.comwikipedia.org

The MVA pathway, found in eukaryotes, archaea, and some bacteria, initiates with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP and DMAPP. wikipedia.orgtaylorandfrancis.comwikipedia.org A key regulatory enzyme in this pathway is HMG-CoA reductase. taylorandfrancis.comwikipedia.org

The MEP pathway, also known as the non-mevalonate pathway, is present in many bacteria, apicomplexan protozoa, and the plastids of higher plants. wikipedia.orgtaylorandfrancis.comwikipedia.orgpnas.org This pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde 3-phosphate. pnas.org While the MVA pathway typically operates in the cytosol and the MEP pathway in plastids in plants, there can be crosstalk between the two pathways, with intermediates being exchanged between compartments. wikipedia.orgwikipedia.orgpnas.org IPP and DMAPP are interconverted by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.orgwikipedia.orgreactome.org

Enzymatic Mechanisms in Juniperol Formation

The conversion of the linear precursor FPP into the tricyclic structure of juniperol involves specific enzymatic steps, primarily catalyzed by terpene synthases and cytochrome P450 monooxygenases.

Role of Terpene Synthases (e.g., CLM1-encoded synthase) in Cyclization

Terpene synthases (TPSs) are a family of enzymes responsible for catalyzing the cyclization of prenyl pyrophosphate precursors like FPP into diverse terpene scaffolds. numberanalytics.commdpi.combeilstein-journals.orgmdpi.com These enzymes initiate the reaction by ionizing the substrate, typically through the cleavage of the diphosphate (B83284) group, generating a reactive carbocation intermediate. mdpi.combeilstein-journals.org Subsequent carbocation rearrangements, including cyclizations and hydride shifts, lead to the formation of the specific terpene skeleton. mdpi.combeilstein-journals.org

In the context of juniperol biosynthesis, the enzyme CLM1, identified in Fusarium graminearum, has been characterized as a longiborneol (B1213909) synthase. nih.govresearchgate.netasm.orgebi.ac.uk This enzyme catalyzes the conversion of farnesyl pyrophosphate (FPP) into this compound, which is also known as juniperol. nih.govresearchgate.netasm.orgebi.ac.uksecondarymetabolites.org The production of this compound in yeast expression studies of CLM1 indicated that a hydroxyl group is incorporated during the cyclization reaction, suggesting that the cyclization is terminated by quenching with water, resulting in the alcohol product. nih.govasm.org

Hydroxylation Steps and Cytochrome P450 Monooxygenases (e.g., CLM2)

Cytochrome P450 monooxygenases (CYP450s) are a large superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions, including hydroxylations, in the biosynthesis of various natural products, including terpenes. nih.govebi.ac.ukfrontiersin.orgbeilstein-journals.orgmdpi.com These enzymes typically require molecular oxygen and an electron source (often NADPH) to introduce a hydroxyl group onto a substrate. beilstein-journals.org

In the biosynthetic pathway leading to culmorin (B1213837) in Fusarium graminearum, juniperol (this compound) serves as a precursor. ebi.ac.uknih.govmdpi.com The conversion of this compound to culmorin involves a hydroxylation step catalyzed by a cytochrome P450 monooxygenase encoded by the CLM2 gene. ebi.ac.uknih.govmdpi.com CLM2 has been shown to be a regio- and stereoselective CYP450 monooxygenase that hydroxylates this compound at the C-11 position. ebi.ac.uknih.gov Disruption of the CLM2 gene in F. graminearum resulted in a complete loss of culmorin production, with this compound accumulating, confirming the role of CLM2 in this hydroxylation step. ebi.ac.uknih.gov

Proposed Biogenetic Schemes for Juniperol/Longiborneol and Related Compounds

Biogenetic schemes for the formation of juniperol (this compound) and related sesquiterpenes propose that these compounds arise from the cyclization of farnesyl pyrophosphate (FPP) through specific carbocation intermediates. nih.govresearchgate.net The tricyclic structure characteristic of this compound and culmorin is formed through a series of cyclization and rearrangement steps initiated by a terpene synthase like CLM1. nih.govresearchgate.netasm.orgebi.ac.uk While many sesquiterpene synthases produce hydrocarbon products by proton elimination, enzymes like CLM1 terminate the cyclization by the addition of water, leading to the formation of a sesquiterpene alcohol such as this compound. nih.govasm.org Further modifications, such as the hydroxylation catalyzed by CLM2, can then lead to related compounds like culmorin. ebi.ac.uknih.govmdpi.com Studies involving the expression of CLM1 in yeast and gene disruption in F. graminearum support the proposed role of CLM1 as a this compound synthase and the position of this compound as an intermediate in the culmorin pathway. nih.govresearchgate.netasm.orgebi.ac.uk

Genetic Basis of Juniperol Biosynthesis

The genetic basis of secondary metabolite biosynthesis lies in biosynthetic gene clusters (BGCs), which are groups of genes that together encode a biosynthetic pathway for a compound. These clusters often include genes for biosynthetic enzymes, regulatory factors, and transporters plos.org.

Gene Expression Studies in Producer Organisms

Gene expression studies provide insights into when and where biosynthetic genes are active, which can correlate with the production of secondary metabolites. Techniques like RNA sequencing (RNA-Seq) and quantitative real-time PCR (qRT-PCR) are used to quantify the levels of gene transcripts frontiersin.orgbio-rad.com.

Differential gene expression analysis can reveal how the expression of biosynthetic genes changes under different conditions, such as during development or in response to environmental stimuli nih.govnih.gov. For instance, transcriptome analysis of Juniperus branches infected by fungi showed differential gene expression related to various pathways, including those potentially involved in secondary metabolite biosynthesis nih.gov. While not specific to juniperol, this demonstrates how gene expression studies in Juniperus species can be used to investigate the genetic regulation of secondary metabolism.

In the context of microbial production, gene expression analysis can help identify the conditions that trigger the activation of BGCs and the production of secondary metabolites frontiersin.org. Understanding the transcriptional regulation of biosynthetic genes, potentially involving transcription factors, is key to manipulating these pathways for increased yields mdpi.commpg.de.

Metabolic Regulation and Factors Affecting Biosynthetic Yields

The biosynthesis of secondary metabolites like Juniperol is subject to metabolic regulation, which can be influenced by various factors, including environmental conditions and the physiological state of the producer organism.

Environmental Stressors and Secondary Metabolite Accumulation

Environmental stressors, both biotic (e.g., pathogen attack) and abiotic (e.g., drought, temperature extremes, salinity, UV radiation), are known to significantly impact the production of secondary metabolites in plants mdpi.commdpi.comnih.govnih.govresearchgate.netplantprotection.pl. Secondary metabolites often play a protective role in plants under stress conditions mdpi.comnih.govnih.gov.

The accumulation of secondary metabolites can increase or decrease depending on the type and intensity of the stress, as well as the genetic makeup of the plant mdpi.comnih.gov. For example, studies on other medicinal plants have shown that levels of secondary metabolites can increase under certain temperature and water stress conditions, but may decrease under more severe stress mdpi.comresearchgate.net. This suggests a complex relationship between environmental stress and secondary metabolite production.

Interactive Table: Impact of Environmental Stress on Secondary Metabolite Levels (Example Data from Search Results)

| Stress Factor(s) | Plant Species | Secondary Metabolite Class | Observed Change in Level | Source |

| Increased Temperature, Water Stress (50%) | Thymus vulgaris, Mentha pulegium, Rosmarinus officinalis | Various (Coumarin, Saponins, Tannins, Alkaloids, Flavonoids) | Increase in Year 2 | mdpi.comresearchgate.net |

| Increased Temperature, Water Stress (75%) | Thymus vulgaris, Mentha pulegium, Rosmarinus officinalis | Various (Coumarin, Saponins, Tannins, Alkaloids, Flavonoids) | Decrease in Year 4 | mdpi.comresearchgate.net |

| Abiotic Stresses (General) | Various Plants | Various | Increase or Decrease | nih.gov |

| UV, Blue Light, Drought, Nutrient Deficiency | Various Plants | Anthocyanins | Accumulation Stimulated | nih.gov |

While these examples are not specific to Juniperol or Juniperus, they illustrate the principle that environmental conditions can significantly alter secondary metabolite accumulation in plants. Similar regulatory mechanisms are likely to influence Juniperol production in Juniperus species.

Influence of Culture Conditions in Microbial Systems

In microbial systems, the production of secondary metabolites can be significantly influenced by culture conditions, including nutrient composition, temperature, pH, and aeration frontiersin.orgmdpi.com. Optimizing these conditions is a key strategy in metabolic engineering to enhance the yield of desired compounds mdpi.commdpi.com.

Studies on various microorganisms have shown that specific culture conditions can trigger or enhance the biosynthesis of secondary metabolites. For example, varying nutrient composition, temperature, salinity, and pH values were assayed to promote secondary metabolite production in Bacillus and Streptomyces strains frontiersin.org. Different temperatures and media were found to activate the production of antimicrobial compounds in these bacteria frontiersin.org.

Interactive Table: Influence of Culture Conditions on Microbial Secondary Metabolite Production (Example Data from Search Results)

| Microbial Strain | Culture Condition(s) Varied | Observed Effect on Secondary Metabolite Production | Source |

| Bacillus LB7 | Temperature (37°C) | Production of at least two antimicrobial molecules | frontiersin.org |

| Bacillus LB7 | pH (12) | Production of two antimicrobial bands | frontiersin.org |

| Bacillus LB7 | Glucose (1 mM) | Production of one antimicrobial band | frontiersin.org |

| Streptomyces LB8 | Temperature (58°C) | Production of at least one antimicrobial molecule | frontiersin.org |

| Streptomyces LB8 | Marine Broth | Production of one antimicrobial band | frontiersin.org |

| Microbacterium testaceum Y411 | pH (7), Temperature (30°C), Tryptophan (1000 µg/mL) | Maximum IAA production (170 µg/mL) | frontiersin.org |

These findings highlight the importance of carefully controlled culture conditions for maximizing the yield of specific secondary metabolites in microbial fermentation, an approach that could be relevant for potential microbial production of Juniperol if a suitable microbial producer or engineered strain is developed.

Chemical Synthesis and Derivatization of Juniperol

Total Synthesis Strategies of Juniperol and its Stereoisomers

Total synthesis of juniperol and its stereoisomers often focuses on the efficient construction of its characteristic polycyclic skeleton with control over stereochemistry. Several strategies have been explored, including cyclization reactions, skeletal remodeling of chiral pool terpenes, and metal-hydride hydrogen atom transfer-initiated cyclization.

Cyclization Reactions in Sesquiterpene Synthesis

Cyclization reactions are fundamental in the synthesis of sesquiterpenes like juniperol, which feature a 15-carbon skeleton often containing multiple rings. These reactions involve the formation of new carbon-carbon bonds to close rings, transforming linear or less complex cyclic precursors into the intricate polycyclic structures found in nature. beilstein-journals.orgnih.gov The diversity of sesquiterpene skeletons arises from various cyclization and rearrangement cascades initiated from common acyclic precursors like farnesyl diphosphate (B83284). nih.gov Different cyclization modes, such as 1,6- and 1,10-cyclizations, can lead to diverse sesquiterpene frameworks depending on the substrate geometry (e.g., Z or E alkene configurations). researchgate.net Strategies for constructing polycyclic systems in terpenes, including the [5-8] bicyclic core found in some sesquiterpenes, involve methods such as radical cyclization, metal-mediated cyclization, and Lewis acid-promoted cyclization. beilstein-journals.orgresearchgate.net

Skeletal Remodeling Approaches from Chiral Pool Terpenes (e.g., Carvone-derived scaffolds)

Skeletal remodeling of readily available chiral pool terpenes, such as carvone (B1668592), provides an attractive strategy for the enantioselective synthesis of complex molecules like juniperol. nih.govnih.gov This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. For instance, (S)-carvone has been utilized as a starting material in the synthesis of longiborneol (B1213909) (a synonym for juniperol) and related natural products. nih.govnih.gov Skeletal remodeling sequences can involve transformations of the carvone structure, such as epoxidation and reductive cyclization, to generate key intermediates with modified carbon frameworks. nih.gov These intermediates can then be further elaborated and cyclized to construct the longibornane core. nih.govnih.gov

Metal-Hydride Hydrogen Atom Transfer-Initiated Cyclization

Metal-hydride hydrogen atom transfer (MHAT) has emerged as a valuable tool in organic synthesis, including the construction of cyclic molecules. shenvilab.orgnih.govthieme-connect.de This mechanism involves the transfer of a hydrogen atom from a metal hydride complex to an alkene, generating a carbon-centered radical. shenvilab.orgnih.gov This radical can then undergo intramolecular cyclization reactions. thieme-connect.de MHAT-initiated cyclization offers a strategy for forming carbon-carbon bonds and constructing cyclic systems under relatively mild conditions. thieme-connect.de While MHAT has been explored for various intramolecular reactions, including hydroalkoxylation and hydroacyloxylation, its specific application in the total synthesis of juniperol or the longibornane core has been reported, demonstrating its effectiveness in constructing the desired ring system. nih.govebi.ac.uk

Semi-Synthesis Approaches and Precursor Utilization

Semi-synthesis involves using naturally occurring compounds as starting materials for the synthesis of other compounds. scripps.edursc.org This approach is particularly useful for complex natural products where total synthesis can be challenging. While specific detailed semi-synthesis routes for juniperol are not extensively detailed in the provided context, the general principle involves isolating a precursor molecule from a natural source and then performing chemical transformations to convert it into juniperol. Natural extraction of juniperol from juniper plants through methods like steam distillation is a common method to obtain the compound. smolecule.com Semi-synthetic approaches could potentially utilize isolated intermediates or related sesquiterpenes from natural sources as starting points for a shorter synthetic route compared to total synthesis from basic building blocks. scripps.edursc.org

Synthesis of Juniperol Derivatives and Analogs

The synthesis of juniperol derivatives and analogs involves modifying the juniperol structure to alter its properties or create compounds with potentially different biological activities. These modifications can include functional group transformations, such as esterification.

Esterification Reactions to Form Juniperol Esters (e.g., Juniperol acetate)

Esterification is a common reaction used to synthesize esters from alcohols and carboxylic acids or their derivatives. byjus.com Juniperol, being a secondary alcohol, can undergo esterification to form juniperol esters. smolecule.comfirp-ula.orgarchive.org One notable example is the formation of juniperol acetate (B1210297), where the hydroxyl group of juniperol is reacted with acetic acid or an activated acetic acid derivative (such as acetic anhydride) to form the acetate ester. nih.govCurrent time information in Bangalore, IN.researchgate.net This reaction typically involves combining juniperol with the acylating agent in the presence of a catalyst, such as an acid or a base. byjus.com Esterification can alter the volatility, solubility, and olfactory properties of juniperol, making its esters valuable in applications like perfumery. smolecule.comgoogle.com For instance, vetiver esters, which can include juniperol derivatives, are prepared by the chemical reaction between vetiver oil compounds (including alcohols like juniperol) and anhydrides, such as acetic anhydride. google.com

Oxidation and Reduction Pathways for Structural Modification

Juniperol, typical of terpene alcohols, can undergo oxidation and reduction reactions, leading to various structural modifications. smolecule.com Oxidation of juniperol can yield products such as ketones and aldehydes, with the specific outcome depending on the reaction conditions employed. smolecule.com Conversely, reduction reactions involving juniperol can result in more saturated compounds. smolecule.com

Oxidation is generally defined as the loss of electrons or an increase in oxidation state, while reduction is the gain of electrons or a decrease in oxidation state. khanacademy.orgopentextbc.ca These processes occur simultaneously in what are known as redox reactions. khanacademy.orgopentextbc.cawikipedia.org In the context of organic molecules like juniperol, oxidation often involves the addition of oxygen or removal of hydrogen, while reduction involves the addition of hydrogen or removal of oxygen. byjus.com

Specific research has explored the hydroxylation of this compound (juniperol) by a cytochrome P450 monooxygenase encoded by the CLM2 gene in Fusarium graminearum to produce culmorin (B1213837). ebi.ac.uk This highlights a biological oxidation pathway for juniperol.

Polymeric Forms of Juniperol

Under certain conditions, juniperol may undergo polymerization to form larger molecular structures. smolecule.com While specific details on the polymeric forms of juniperol itself are limited in the provided text, related research on lignin, a complex phenolic polymer, mentions juniperol as one of its main components, alongside coumarin (B35378) and sinapinol. researchgate.net This suggests that juniperol, as a phenolic compound, could potentially be involved in the formation of complex polymeric structures, although the nature and conditions for such polymerization of isolated juniperol are not extensively detailed.

Synthesis of Culmorin and Other this compound Congeners

Juniperol, also known as this compound, serves as a key intermediate in the biosynthesis of culmorin in certain fungi, such as Fusarium graminearum. asm.orgebi.ac.ukresearchgate.net The biosynthesis of culmorin starts from farnesyl diphosphate, which is converted to this compound by the enzyme this compound synthase, encoded by the CLM1 gene. ebi.ac.ukresearchgate.netmdpi.com Subsequently, this compound is hydroxylated by a cytochrome P450 monooxygenase encoded by the CLM2 gene to produce culmorin. ebi.ac.ukresearchgate.netmdpi.com The genes CLM1 and CLM2 are part of a biosynthetic gene cluster involved in the production of culmorin and juniperol (this compound). researchgate.netmdpi.com

Total synthesis routes for (+/-)-culmorin and (+/-)-longiborneol have been developed. One method involves obtaining a common precursor through treatment with lithium hexamethyldisilazide (LHMDS), followed by conversion to a corresponding acid. ebi.ac.uk Oxidative decarboxylation and Birch reduction of this acid stereoselectively afforded (+/-)-culmorin, while (+/-)-longiborneol was synthesized from the same acid via a standard transformation. ebi.ac.uk Another strategy for synthesizing this compound and related natural products involves utilizing a "camphor first" approach enabled by skeletal remodeling of carvone and late-stage diversification using C-H functionalizations. ebi.ac.uk This approach evolved to employ a Wittig coupling and a radical cyclization to establish the longibornane core. ebi.ac.uk

Stereoselective Synthesis Methodologies for Chiral Control

Stereoselective reactions aim to produce a predominant amount of one stereoisomer over others. researchgate.net Techniques like intramolecular double Michael reactions and directed C-H functionalizations, as mentioned in the context of this compound synthesis, are examples of methodologies employed to achieve chiral control and construct the specific stereochemistry of complex natural products. ebi.ac.ukescholarship.org

Biological Activities and Mechanisms of Action of Juniperol

Antimicrobial and Antifungal Mechanisms

Juniperol, often as a component of juniper essential oil, has demonstrated antimicrobial and antifungal properties. smolecule.comnih.govshd.org.rs The mechanisms underlying these effects are thought to involve several cellular targets.

Disruption of Cellular Membrane Integrity and Extracellular Permeability (e.g., in Botrytis cinerea)

Studies suggest that the antimicrobial action of terpenes, including Juniperol, involves the disruption of microbial membranes due to their lipophilic nature. shd.org.rsd-nb.info This disruption can lead to increased extracellular conductivity and the leakage of intracellular contents, indicating damage to the cell membrane. frontiersin.orgscielo.brscielo.br

Specifically, research on juniper essential oil against Botrytis cinerea, the causative agent of gray mold, has shown that treatment can damage fungal membranes. After 12 hours of treatment with juniper essential oil, there were significant increases in extracellular conductivity and the contents of soluble protein, malondialdehyde, and hydrogen peroxide in B. cinerea compared to control groups. frontiersin.orgnih.gov These findings indicate that the essential oil, containing compounds like Juniperol, can compromise the integrity and permeability of the fungal cell membrane. frontiersin.orgnih.gov

Modulation of Fungal Pathogenicity-Related Enzymes (e.g., polygalacturonase, pectin (B1162225) lyase, endoglucanase)

Juniper essential oil has been shown to influence the activity of enzymes crucial for fungal pathogenicity. In Botrytis cinerea, treatment with juniper essential oil significantly reduced the activity of enzymes such as polygalacturonase (PG), pectin lyase, and endoglucanase. frontiersin.orgnih.gov Polygalacturonase, in particular, was reduced by a substantial percentage after treatment. frontiersin.orgnih.gov These enzymes are involved in the degradation of plant cell walls, facilitating fungal invasion and disease progression. By inhibiting their activity, Juniperol and other components in the essential oil can impair the fungus's ability to infect host plants.

Inhibition of Spore Germination and Mycelial Growth

Juniper essential oil has demonstrated the ability to inhibit both the germination of fungal spores and the growth of mycelia, the vegetative part of a fungus. nih.govfrontiersin.orgnih.gov Studies on Botrytis cinerea revealed that juniper essential oil inhibited spore germination and mycelial growth in a concentration-dependent manner. nih.govfrontiersin.orgnih.gov High concentrations of the essential oil showed strong inhibitory effects on these processes. nih.govfrontiersin.orgnih.gov This inhibition prevents the establishment and spread of fungal infections.

Data on the inhibitory effect of juniper essential oil on Botrytis cinerea spore germination highlights this activity:

| JEO Concentration (μL/mL) | Spore Germination Inhibition (%) (12 hours) |

| Control | 0 |

| 1.25 | 2.64 |

| 10-40 | 100 |

Source: Based on data from nih.govfrontiersin.orgnih.gov

Synergistic Interactions with Other Bioactive Compounds

Research suggests that Juniperol may exhibit synergistic interactions with other compounds, potentially enhancing antimicrobial efficacy. smolecule.comresearchgate.net While specific studies focusing solely on Juniperol's synergy were not extensively detailed in the search results, the concept of synergistic effects among components of essential oils is recognized. For instance, studies on other essential oils have shown that combinations of compounds can lead to increased effectiveness against various microorganisms. nih.govnih.govmdpi.comresearchgate.net Juniperol, as a component of juniper essential oil, may contribute to such synergistic effects when present alongside other terpenes and bioactive molecules.

Insect Chemical Ecology and Behavioral Modulation

Juniperol has been identified as a compound that can influence insect behavior, playing a role in chemical ecology. smolecule.com

Attractant Properties in Insect-Plant Interactions (e.g., Monochamus alternatus)

Juniperol has been found to act as an attractant for certain insects, notably the cerambycid beetle Monochamus alternatus, also known as the Japanese pine sawyer. smolecule.complantedforests.orgjst.go.jpnih.govpherobase.comsinica.edu.tw This beetle is a significant vector for the pine wood nematode (Bursaphelenchus xylophilus). plantedforests.orgjst.go.jp

Studies have shown that a combination of (+)-juniperol and (+)-pimaral, isolated from healthy pine trees, can induce a significant flight response in female Monochamus alternatus beetles in laboratory settings. plantedforests.orgnih.govpherobase.com While individual compounds elicited only a limited response, the specific mixture demonstrated attractant properties. nih.gov This suggests that Juniperol, in combination with other plant volatiles, plays a role in the chemical cues that Monochamus alternatus uses to locate host trees. smolecule.complantedforests.orgjst.go.jppherobase.comcabidigitallibrary.org However, the attractiveness of this mixture can be diminished by the presence of other compounds like (-)-germacrene D, which acts as a masking substance. cabidigitallibrary.orgresearchgate.net

Influence on Insect Locomotory Movements and Behavioral Responses

Juniperol has been identified as a compound that can influence insect behavior, particularly in certain beetle species. Research indicates that juniperol acts as an attractant for the cerambycid beetle Monochamus alternatus. smolecule.complantedforests.org This suggests a role for juniperol in the ecological interactions between plants and insects, potentially guiding insects to host plants. smolecule.complantedforests.org Studies on insect attraction highlight the potential for leveraging juniperol's presence in pest management strategies. smolecule.com The behavioral responses of insects to odors, including compounds like juniperol, are crucial in processes such as host location. plantedforests.orgresearchgate.net

Potential Applications in Biopesticides and Pest Management Strategies

The attractive properties of juniperol for certain insect species, such as Monochamus alternatus, suggest potential applications in biopesticides and pest management strategies. smolecule.complantedforests.orgresearchgate.net By acting as an attractant, juniperol could be utilized in traps to monitor or capture specific pests. smolecule.com The use of semiochemicals, which include compounds like juniperol that influence insect behavior, is a strategy explored in sustainable crop protection. researchgate.net Manipulating pest insect behavior through chemical cues is a key aspect of developing effective pest management approaches. researchgate.net

Antioxidant Activity and Oxidative Stress Mitigation

Studies have indicated that juniperol, particularly as a component of juniper berry essential oil, possesses antioxidant properties. nih.govnih.govagrojournal.org Antioxidant activity is crucial in counteracting the damaging effects of reactive oxygen species (ROS) produced during cellular metabolism. agrojournal.org

Radical Scavenging Mechanisms (e.g., DPPH, ABTS, hydroxyl radical, superoxide (B77818) radical)

Interactive Table: Radical Scavenging Activity (Example Data from Juniper Berry Essential Oil)

| Radical | Assay Method | Observation | Source |

| DPPH | Spectrophotometry | Scavenging activity observed. nih.govnih.govagrojournal.org | nih.govnih.govagrojournal.org |

| ABTS•+ | Spectrophotometry | Scavenging activity observed. nih.govnih.govagrojournal.org | nih.govnih.govagrojournal.org |

| Hydroxyl radical (ОН•) | In vitro | Scavenging effect observed. nih.govnih.govagrojournal.org | nih.govnih.govagrojournal.org |

| Superoxide radical (•O₂⁻) | In vitro | Neutralization determined by components. agrojournal.org | agrojournal.org |

Note: The data above is illustrative and based on findings related to juniper berry essential oil, which contains juniperol among other compounds. Specific data solely for isolated juniperol may vary.

Influence on Endogenous Antioxidant Enzyme Systems (e.g., superoxide dismutase, catalase, glutathione (B108866) peroxidase) in Model Organisms

Antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) play a vital role in the cellular defense against oxidative stress. nih.govnih.govagrojournal.org Studies using Saccharomyces cerevisiae as a model organism have investigated the effect of juniper berry essential oil on the activity of these enzymes. nih.govnih.govagrojournal.orgresearchgate.net In vivo studies confirmed that juniper berry essential oil can influence the activity of SOD, catalase, and glutathione peroxidase, suggesting a mechanism by which it may help block oxidation processes in yeast cells by increasing the activity of these antioxidant enzymes. nih.govnih.govagrojournal.orgresearchgate.net For instance, increased SOD activity was observed in yeast cells treated with juniper berry essential oil within certain concentration ranges. researchgate.net Similarly, effects on catalase and GPx activity were also noted. researchgate.net

Interactive Table: Influence on Antioxidant Enzyme Activity in Saccharomyces cerevisiae (Example Data from Juniper Berry Essential Oil)

| Enzyme | Model Organism | Observed Effect (with Juniper Berry Essential Oil) | Source |

| Superoxide Dismutase (SOD) | Saccharomyces cerevisiae | Increased activity observed. nih.govnih.govagrojournal.orgresearchgate.net | nih.govnih.govagrojournal.orgresearchgate.net |

| Catalase (CAT) | Saccharomyces cerevisiae | Activity influenced. nih.govnih.govagrojournal.orgresearchgate.net | nih.govnih.govagrojournal.orgresearchgate.net |

| Glutathione Peroxidase (GPx) | Saccharomyces cerevisiae | Activity influenced. nih.govnih.govagrojournal.orgresearchgate.net | nih.govnih.govagrojournal.orgresearchgate.net |

Note: The data above is illustrative and based on findings related to juniper berry essential oil, which contains juniperol among other compounds. Specific data solely for isolated juniperol may vary.

Enzyme Inhibition Profiles (Non-Pathogen Related)

Information regarding the non-pathogen related enzyme inhibition profiles specifically for juniperol is limited in the provided search results. The search results primarily focus on its effects on insect behavior and antioxidant enzyme systems within the context of oxidative stress mitigation.

Cholinesterase Enzyme Modulation (e.g., acetylcholinesterase, butyrylcholinesterase)

Cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a crucial role in the nervous system by hydrolyzing acetylcholine. Inhibition of these enzymes is a therapeutic strategy for neurodegenerative diseases like Alzheimer's. Research on Juniperus species extracts, which may contain Juniperol, has indicated effects on cholinesterase activity. For instance, studies on the aqueous and ethanol (B145695) extracts of different Juniperus species, including Juniperus communis, have investigated their in vitro AChE and BChE inhibitory activities. nih.gov While some extracts showed low or no inhibition towards AChE, the leaf aqueous extract of J. foetidissima demonstrated significant BChE inhibition. nih.gov Another study evaluating essential oils from Satureja isophylla, which contains components like α-eudesmol (structurally related to Juniperol), also indicated significant inhibition of BChE compared to AChE. brieflands.com These findings suggest that compounds found in Juniperus, potentially including Juniperol, may selectively modulate cholinesterase activity, particularly BChE.

Glycosidase and Amylase Inhibition (e.g., α-amylase, α-glucosidase)

Inhibition of α-amylase and α-glucosidase enzymes is a strategy for managing postprandial hyperglycemia in type 2 diabetes, as these enzymes are involved in carbohydrate digestion and glucose absorption. isciii.es While direct studies on Juniperol's effect on these specific enzymes are limited in the provided search results, research on other plant essential oils and extracts has demonstrated such inhibitory activities. For example, essential oils from Persicaria hydropiper leaves exhibited considerable inhibitory potential against both α-glucosidase and α-amylase enzymes in a dose-dependent manner. nih.gov Similarly, compounds isolated from Nuxia oppositifolia showed inhibitory effects against both α-amylase and α-glucosidase. nih.gov These studies highlight the potential for natural compounds, including terpenes like Juniperol, to influence carbohydrate metabolism through enzyme inhibition, although specific data for Juniperol is needed.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanogenesis, the process of melanin (B1238610) production in the skin. Inhibition of tyrosinase is a target for treating hyperpigmentation disorders. Research on Juniperus communis fruits has shown that extracts can effectively suppress mushroom tyrosinase activity. nih.gov Bioassay-guided isolation from J. communis led to the identification of flavonoids, such as hypolaetin (B1241216) 7-O-β-xylopyranoside, which exhibited potent inhibitory effects against mushroom tyrosinase. nih.gov This suggests that while Juniperus communis contains compounds with tyrosinase inhibitory activity, this effect may be attributed to flavonoids rather than solely to terpenes like Juniperol. Further research is required to specifically evaluate Juniperol's direct impact on tyrosinase.

Anti-Inflammatory Effects and Associated Pathways

Inflammation is a complex biological response implicated in numerous diseases. Studies on Juniperus communis and its components have indicated anti-inflammatory properties. Volatile oils found in juniper berries, which contain monoterpenes, have been shown to possess anti-inflammatory attributes. healthline.com Test-tube studies have demonstrated that juniper berry essential oil can significantly reduce inflammation in human skin cells, an effect attributed to its high concentration of monoterpenes. healthline.com

Metabolic Studies and Biotransformation of Juniperol

Plant Metabolism of Sesquiterpenoids

Juniperol, a sesquiterpenoid, is a product of specialized plant metabolism, often referred to as secondary metabolism. These metabolic pathways are deeply integrated with the fundamental, or primary, metabolic processes essential for a plant's survival, growth, and reproduction nih.govpharmiweb.com. The biosynthesis of sesquiterpenoids occurs in the cytosol and originates from the mevalonate (B85504) (MVA) pathway, which itself is derived from precursors generated during primary metabolism nih.gov.

The journey from primary to secondary metabolism in the case of juniperol begins with acetyl-CoA, a central molecule in primary metabolism. Through the MVA pathway, acetyl-CoA is converted into the C15 precursor, Farnesyl diphosphate (B83284) (FPP) nih.gov. FPP is the universal precursor for the vast array of sesquiterpenoids. The diversification into specific compounds like juniperol is then catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically sesquiterpene synthases (sesquiTPSs) nih.govdntb.gov.ua. In Fusarium graminearum, the enzyme that produces longiborneol (B1213909) (juniperol) is a this compound synthase, designated as CLM1 nih.gov. The expression of CLM1 in yeast resulted in the production of juniperol, confirming its role as the responsible terpene cyclase nih.gov.

This enzymatic conversion of a common precursor (FPP) into a diverse range of sesquiterpene skeletons is a hallmark of plant specialized metabolism, which is now understood to be a complex metabolic network rather than a series of simple linear pathways nih.gov. This network allows plants to produce a complex chemical portfolio to interact with their environment nih.gov.

The production of sesquiterpenoids like juniperol is a key component of a plant's defense and adaptation strategy nih.gov. These specialized metabolites are not essential for basic survival but play critical roles in the plant's interaction with its environment, particularly in response to biotic and abiotic stressors nih.govnih.gov.

Biotic Stress: Plants produce a diverse portfolio of sesquiterpenes to defend against herbivores and pathogens dntb.gov.uamdpi.com. These compounds can act as deterrents, toxins, or antifeedants nih.gov. The synthesis of these defensive chemicals is often induced or increased upon attack, forming part of the plant's induced defense response researchgate.netmdpi.com. Sesquiterpene lactones, a related class of compounds, are known to be active in defense against pathogens and are often concentrated in the latex of plants like chicory mdpi.comfrontiersin.org.

Abiotic Stress: Plant secondary metabolites also play crucial roles in mediating responses to non-living environmental challenges researchgate.netsunyempire.edumdpi.com. The production of certain terpenoids has been linked to adaptation to drought stress and protection from UV light nih.gov. For instance, during cold stress in tea plants, the sesquiterpenoid nerolidol accumulates in a glycosylated form, suggesting a role in cold adaptation nih.gov. Some sesquiterpenoid lactones are also produced as a defense against oxidative damage caused by natural ozone nih.gov. Plants have developed elaborate mechanisms to perceive and translate these stress signals into adaptive physiological and molecular responses, with secondary metabolites being a crucial output of these signaling cascades mdpi.comnih.gov.

| Stressor Type | Plant Response involving Sesquiterpenoids | Example/Function |

| Biotic | Defense against herbivores and pathogens dntb.gov.uamdpi.com. | Act as toxins, antifeedants, or deterrents to protect the plant from being eaten or infected nih.gov. |

| Abiotic | Adaptation to environmental challenges like drought, cold, and UV light nih.gov. | Accumulation of specific sesquiterpenoids to mitigate cellular damage from non-living stressors nih.govnih.gov. |

Biotransformation by Microorganisms

Microorganisms, particularly fungi, are capable of carrying out biotransformation reactions, modifying complex organic molecules like juniperol into structurally related compounds researchgate.netnih.govinteresjournals.org. A notable example is the bioconversion of juniperol (also known as this compound) into the sesquiterpenoid mycotoxin culmorin (B1213837) by the fungus Fusarium graminearum nih.govnih.gov.

Research has demonstrated that F. graminearum strains with a disrupted CLM1 gene (which encodes juniperol/longiborneol synthase) are unable to produce culmorin nih.gov. However, when these mutant strains are fed exogenous juniperol, they successfully convert it into culmorin, proving that juniperol is a direct biosynthetic precursor to culmorin in this fungus nih.gov. In addition to culmorin, smaller amounts of a related compound, culmorone (which has a keto group at C-11 instead of a hydroxyl group), are also produced during this biotransformation nih.govnih.gov. Fungi such as Fusarium culmorum are known to be effective biocatalysts for the transformation of various sesquiterpenoids researchgate.netjst.go.jp.

| Substrate | Biocatalyst (Fungus) | Key Product(s) |

| Juniperol (this compound) | Fusarium graminearum | Culmorin, Culmorone nih.govnih.gov |

The biotransformation of terpenoids in fungi is largely mediated by specific enzymatic systems, with Cytochrome P450 monooxygenases (P450s) playing a central role researchgate.netnih.govresearchgate.net. These heme-containing enzymes are exceptionally versatile and catalyze a wide range of oxidative reactions, which are key to generating structural complexity in natural products researchgate.netacs.org.

In the conversion of juniperol to culmorin, the critical step is the addition of a second hydroxyl group at the C-11 position of the juniperol molecule nih.gov. This type of reaction, a hydroxylation, is a classic transformation catalyzed by P450 enzymes acs.org. The fungal P450 system works in conjunction with redox partners, particularly cytochrome P450 reductase (CPR), which transfers electrons to the P450 enzyme to activate molecular oxygen for the reaction researchgate.net. Fungal P450s are known to be involved in both primary and secondary metabolism, detoxification, and adaptation to environmental conditions researchgate.net. Their ability to perform reactions like hydroxylation, epoxidation, and C-C bond cleavage makes them powerful tools in the microbial biotransformation of complex molecules like sesquiterpenoids nih.govacs.org.

| Enzyme Class | Function in Fungal Biotransformation | Specific Reaction Example |

| Cytochrome P450 Monooxygenases (P450s) | Catalyze a variety of oxidative transformations, including hydroxylation, epoxidation, and C-C bond cleavage nih.govacs.org. | Hydroxylation of the juniperol skeleton to produce culmorin nih.gov. |

| Cytochrome P450 Reductase (CPR) | Acts as a redox partner, transferring electrons to P450 enzymes to enable catalysis researchgate.net. | Supports the function of the P450 enzyme hydroxylating juniperol. |

Advanced Analytical Methodologies for Juniperol Research

Chromatographic Techniques for Separation and Quantification

Chromatography plays a crucial role in separating juniperol from other volatile and non-volatile compounds present in plant extracts and essential oils. This separation is a prerequisite for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds, including juniperol, in complex samples such as essential oils. nih.govmdpi.comunina.itresearchgate.netnih.gov GC separates the different components of a sample based on their boiling points and interaction with a stationary phase, while MS detects and identifies these components based on their mass-to-charge ratio. nih.govwikipedia.org

In the context of juniperol research, GC-MS is frequently employed to analyze the volatile profiles of Juniperus species. nih.govmdpi.comunina.itresearchgate.netnih.gov This allows for the identification and relative quantification of juniperol alongside other terpenes and aromatic compounds. Studies utilize GC-MS to analyze essential oils obtained through methods like hydrodistillation. unina.itresearchgate.net For instance, GC-MS analysis of Juniperus communis essential oils has identified numerous components, with variations observed depending on factors such as the plant part analyzed (berries vs. leaves) and geographical origin. unina.itresearchgate.net

An example of GC-MS application involves the analysis of Juniperus thurifera bark essential oil, where GC/MS analysis revealed muurolol (36%) and elemol (B1671167) (26%) as major components, among others. nih.gov While juniperol might be a minor or trace component in some essential oils, GC-MS provides the sensitivity to detect and characterize it within these complex mixtures. The identification of compounds is often confirmed by comparing their mass spectra and retention times with those in spectral libraries and authentic standards. nih.gov

GC-MS parameters, such as oven temperature programs, carrier gas flow rates, and injection techniques (e.g., split or splitless), are optimized to achieve efficient separation and detection of the volatile constituents. unina.itresearchgate.netnih.gov

Advanced Column Technologies and Detection Systems

The effectiveness of GC-MS analysis is significantly influenced by the choice of chromatographic column and detection system. Advanced column technologies, such as capillary columns with specific stationary phases (e.g., apolar or polar), are crucial for achieving high resolution separation of the complex mixtures found in juniper extracts. nih.govnih.gov Different stationary phases can alter the elution order of compounds, aiding in their identification and separation from co-eluting substances. nih.gov

While MS is the primary detection method for identification, other detectors like Flame Ionization Detection (FID) are sometimes used in conjunction with GC for quantitative analysis due to their good linearity and sensitivity to hydrocarbons. unina.itnih.gov The combination of different detection systems can provide more comprehensive data on the composition of the volatile profile.

Spectral deconvolution software is also utilized in conjunction with GC/MS to analyze complex matrices like juniper berry oil, helping to confirm the identities of compounds by analyzing spectra obtained on stationary phases with different polarities. nih.gov

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Constituents

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or less volatile compounds in juniper extracts, such as phenolic acids and flavonoids. researchgate.netnih.govnih.gov While juniperol is a sesquiterpene alcohol and typically analyzed by GC, other bioactive compounds present alongside juniperol in juniper extracts are effectively studied using HPLC.

RP-HPLC (Reversed-Phase HPLC) is a common mode used for the analysis of phenolic compounds in Juniperus species. researchgate.netnih.gov This technique separates compounds based on their differential partitioning between a mobile phase (typically a mixture of water and an organic solvent) and a non-polar stationary phase. researchgate.netnih.gov

HPLC analysis has been used to identify and quantify various phenolic compounds in Juniperus extracts, including gallic acid, vanillic acid, chlorogenic acid, catechin (B1668976), and flavonoids like quercetin (B1663063) and apigenin. researchgate.netnih.govnih.govresearchgate.net These studies often involve optimizing mobile phase composition, flow rate, and detection wavelength (commonly in the UV-Vis range) to achieve optimal separation and sensitivity for the target analytes. nih.govresearchgate.net

For example, RP-HPLC has been applied to quantify ten phenolic compounds in Juniperus rigida needles, with catechin and podophyllotoxin (B1678966) identified as major components. nih.gov Another study using LC-ESI-QTOF/MS, a technique that combines HPLC with high-resolution mass spectrometry, identified a large number of phenolic compounds in Juniperus communis berries, including various phenolic acids and flavonoids. nih.gov

Data Table Example (Illustrative based on search results for phenolic compounds analyzed by HPLC in Juniperus):

| Compound | Concentration (mg/g DW) | Juniperus Species | Reference |

| Gallic acid | 11.3 | J. excelsa | researchgate.net |

| Cinnamic acid | 5.45 | J. excelsa | researchgate.net |

| Ellagic acid | 3.18 | J. excelsa | researchgate.net |

| Chlorogenic acid | 16.48 ± 0.03 | J. communis | nih.gov |

| Protocatechuic acid | 11.46 ± 0.03 | J. communis | nih.gov |

| Catechin | High | J. rigida | nih.gov |

| Podophyllotoxin | High | J. rigida | nih.gov |

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques provide valuable information about the chemical structure of juniperol, confirming its identity and providing insights into its molecular arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic molecules like juniperol. nih.govresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed in structural elucidation.

¹H NMR spectroscopy provides information about the different types of hydrogen atoms in the molecule and their local environment, while ¹³C NMR spectroscopy reveals the different types of carbon atoms. nih.goviomcworld.org Chemical shifts, splitting patterns, and integration of signals in NMR spectra provide clues about the functional groups and connectivity of atoms in the molecule.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide information about correlations between protons (COSY) and between protons and carbons (HSQC and HMBC). iomcworld.org These correlations are essential for piecing together the complete carbon framework and the positions of substituents.

In the context of juniperol, NMR spectroscopy has been used to confirm its structure. For example, NMR spectra of a compound identified as longiborneol (B1213909) (a synonym for juniperol) isolated from yeast were found to be identical to those reported for (+)-juniperol isolated from pine. nih.gov This highlights the use of NMR in confirming the identity of a compound by comparing its spectral data with known standards. NMR spectroscopy was also used to determine the structure of 3α-hinokiol, another diterpene isolated from Juniperus przewalskii. iomcworld.org

While specific detailed NMR data for juniperol was not extensively provided in the search results, the principle involves obtaining spectra in a suitable deuterated solvent (e.g., deuterated chloroform) and analyzing the signals to assign protons and carbons to specific positions in the juniperol molecule. nih.gov

Enantiomeric Analysis Techniques

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in a symmetrical environment but can exhibit different behavior in chiral environments, such as biological systems or when interacting with other chiral molecules. Analyzing the enantiomeric composition of Juniperol is essential because different enantiomers can have distinct biological activities or sensory characteristics.

Chiral Gas Chromatography

Chiral Gas Chromatography (GC) is a widely used and highly selective technique for separating and quantifying enantiomers of volatile and semi-volatile compounds like terpenoids. chromatographyonline.comgcms.cz This technique utilizes capillary columns coated with a stationary phase containing chiral selectors, often cyclodextrin (B1172386) derivatives. chromatographyonline.comgcms.cz These chiral stationary phases interact differently with each enantiomer, leading to their separation based on transient diastereomeric complexes formed between the analyte enantiomer and the chiral selector. chromatographyonline.comgcms.cz

The ability to resolve enantiomers using chiral capillary GC is a result of these specific interactions. chromatographyonline.com Differences in the size and derivative moieties of the cyclodextrin stationary phase provide unique selectivities, and in many cases, enantioselectivities can be reversed depending on the specific chiral column used. chromatographyonline.com Chiral GC is considered a versatile, convenient, and accurate technique for determining the enantiomeric composition of volatile and semi-volatile samples. chromatographyonline.com Its high resolution, sensitivity, and speed make it particularly suitable for analyzing natural products and complex mixtures. chromatographyonline.com

Chiral GC has been successfully applied to the analysis of various chiral terpenes and terpenoids in essential oils and natural products to determine authenticity and detect adulteration. chromatographyonline.comnih.govresearchgate.netscispec.co.th By determining the enantiomeric ratios of marker compounds, it's possible to ascertain if an essential oil is natural or has been mixed with synthetic compounds. chromatographyonline.com

While specific data on the chiral GC analysis of Juniperol enantiomers was not extensively found, studies on other terpenoids like α-pinene, β-pinene, limonene (B3431351), and caryophyllene (B1175711) oxide in Juniperus species and other plants demonstrate the applicability of this technique to compounds structurally related to Juniperol. researchgate.netresearchgate.netresearchgate.netmdpi.com For instance, the enantiomeric distribution of α-pinene in Juniperus communis essential oil has been shown to vary significantly depending on geographical location. researchgate.net These studies highlight the importance of chiral GC in understanding the natural variability and potential origins of terpenoid compounds.

High-Resolution Mass Spectrometry for Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS), often coupled with chromatographic techniques like GC or Liquid Chromatography (LC), plays a crucial role in the identification and characterization of chemical compounds, including terpenoids and their isomers. HRMS provides accurate mass measurements, which can help determine the elemental composition of an analyte. nih.gov

Differentiating between structural isomers, which share the same elemental formula but differ in the arrangement of their atoms, can be challenging using mass spectrometry alone, even with high mass resolution, especially if they have identical fragmentation pathways. nih.govlcms.cz However, HRMS, particularly when combined with tandem mass spectrometry (MS/MS) or other fragmentation techniques, can provide valuable information for isomer differentiation. nih.govlcms.czmdpi.com

While HRMS can determine the exact mass of a compound, subtle structural differences between isomers might not lead to easily distinguishable fragmentation patterns under standard conditions. nih.govlcms.cz Advanced approaches like MSn fragmentation, Collision Induced Dissociation (CID), and Ultraviolet Photodissociation (UVPD) can be employed to obtain diagnostic fragments that help differentiate structurally similar isomers. lcms.cz Additionally, techniques like ion mobility spectrometry (IMS) coupled with MS can provide an additional dimension of separation based on the shape and charge of ions, aiding in the differentiation of isomers that are not resolved chromatographically. diva-portal.orgnih.gov

In the context of terpenoid analysis, GC-HRMS (specifically GC-QTOF-MS) has been used for comprehensive profiling and tentative identification of numerous terpenoids in complex matrices based on accurate mass values, fragmentation patterns, and comparison with mass spectral databases. nih.gov While this approach is powerful for identifying known compounds and determining elemental compositions, differentiating between very closely related isomers, including some stereoisomers, might require the application of more advanced MS fragmentation techniques or coupling with highly selective separation methods like chiral chromatography. acs.org

Advanced Method Development and Validation in Terpenoid Analysis

Developing and validating analytical methods for terpenoids, including Juniperol, is essential to ensure the reliability, accuracy, and consistency of the results obtained. Method development involves optimizing various parameters to achieve the desired analytical performance, while validation provides documented evidence that the method is suitable for its intended purpose. adryan.com

Optimization of Extraction and Sample Preparation Procedures

Effective extraction and sample preparation are critical initial steps in terpenoid analysis, as they aim to isolate the target compounds from complex matrices while minimizing degradation and interference. The optimization of these procedures depends heavily on the chemical properties of the target terpenoid and the nature of the sample matrix. nih.gov

General steps in terpenoid extraction from plant materials include breaking plant cells, extracting with a suitable solvent, and separating the desired terpenoid from other components. nih.gov The choice of solvent and extraction method significantly impacts the efficiency and selectivity of the extraction. For instance, mixtures of hexane (B92381) and ethyl acetate (B1210297) in varying ratios can be used, with higher proportions of hexane favoring non-polar terpenes and higher proportions of ethyl acetate favoring more polar ones. nih.gov Other extraction techniques include distillation, solid-phase microextraction (SPME), microwave-assisted extraction, and supercritical fluid extraction (SFE). researchgate.netmdpi.com

Optimization studies often involve evaluating different solvents, extraction times, temperatures, and material-to-solvent ratios to maximize the yield and purity of the target terpenoids. frontiersin.orgunnes.ac.idspkx.net.cn For example, a study on terpenoid extraction from pine found that a 1:1 hexane/acetone solvent system at 22°C for 1 hour was optimal. frontiersin.org Another study optimizing terpenoid extraction from bay leaves using ultrasonic technology found optimal conditions at 70°C with a material-to-solvent ratio of 1:12 g/g. unnes.ac.id Supercritical CO2 extraction has also been shown to achieve high extraction rates and purity for terpenoids from certain plant matrices when optimized for parameters like pressure, temperature, and co-solvent content. mdpi.com

Sample preparation may also involve steps like filtration, concentration under a nitrogen stream, and derivatization, depending on the analytical technique to be used. nih.govfrontiersin.org The use of internal standards, ideally with similar chemical composition to the target analyte, is recommended for quantification and recovery calculations. nih.gov It is crucial to use inert containers, such as glass, during extraction and sample preparation to avoid leaching of components from plastic that could interfere with analysis. nih.gov

Validation Parameters for Analytical Methods (e.g., selectivity, specificity, linearity, accuracy, precision)

Analytical method validation is a fundamental process to ensure that the performance characteristics of a method meet the requirements for its intended application. adryan.comgmpinsiders.com According to guidelines from bodies like the International Conference on Harmonisation (ICH), key validation parameters include selectivity/specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). adryan.comgmpinsiders.comnih.goveuropa.eu

Selectivity/Specificity: This refers to the ability of the method to unequivocally measure the analyte in the presence of other components that may be present in the sample, such as impurities, degradation products, matrix components, or other related substances. adryan.comgmpinsiders.comnih.goveuropa.euelementlabsolutions.com Selectivity can be demonstrated by analyzing samples containing potential interferences or by comparing results with a second, well-characterized orthogonal procedure. gmpinsiders.comeuropa.eu

Linearity: This is the ability of the method to yield test results that are directly proportional to the concentration of the analyte within a defined range. gmpinsiders.comnih.gov Linearity is typically assessed by analyzing a series of standards at different concentrations and evaluating the relationship between the instrument response and the analyte concentration, often using a calibration curve and statistical parameters like the correlation coefficient (r) or coefficient of determination (R²). gmpinsiders.comnih.gov A minimum of five calibration points is generally recommended. gmpinsiders.comnih.gov

Range: The range is the interval between the lowest and highest analyte concentrations for which the method has demonstrated acceptable linearity, accuracy, and precision. gmpinsiders.comnih.goveuropa.eu

Accuracy: This expresses the closeness of agreement between the value obtained by the method and the true value or an accepted reference value. gmpinsiders.comnih.govelementlabsolutions.com Accuracy can be assessed through recovery studies by analyzing samples spiked with known amounts of the analyte or by comparing results with a reference method. gmpinsiders.comoup.com

Precision: This describes the degree of variability among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample under defined conditions. gmpinsiders.comnih.govelementlabsolutions.com Precision is typically evaluated at different levels: repeatability (within a short period under the same conditions), intermediate precision (within a laboratory across different days, analysts, or equipment), and reproducibility (between different laboratories). nih.gov

Validation studies for terpenoid analysis methods using GC-MS or GC-FID have reported validation parameters such as linearity (R² values typically > 0.99), accuracy (recoveries often within 80-108%), and precision (RSD values generally < 10%). oup.comnih.govbenthamscience.comacs.orgresearchgate.net These studies demonstrate that robust and reliable methods for terpenoid quantification can be developed and validated following established guidelines.

Future Directions and Research Perspectives

Elucidation of Novel Biosynthetic Pathways and Regulatory Networks

Understanding the precise enzymatic steps and genetic regulation involved in juniperol biosynthesis is a critical area for future research. While sesquiterpene biosynthesis generally involves the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways, the specific enzymes and intermediates leading to juniperol are not fully characterized. Future studies should aim to identify the genes encoding the relevant synthases and other modifying enzymes. Investigating the regulatory networks controlling the expression of these genes, including transcription factors and environmental cues, will provide insights into how juniperol production is modulated in plants. Research into related compounds like longiborneol (B1213909), which is structurally similar to juniperol and involved in fungal secondary metabolism, highlights the complexity and potential novelty of sesquiterpene biosynthetic pathways ebi.ac.ukmdpi.com. Elucidating these pathways could open possibilities for metabolic engineering to enhance juniperol yield in plant sources or microbial systems.

Discovery of New Biological Activities and Identification of Molecular Targets

Existing research suggests that juniperol possesses various biological activities, including antimicrobial and anti-inflammatory properties, and acts as an insect attractant smolecule.com. However, the full spectrum of its biological effects and the underlying molecular mechanisms remain largely unexplored. Future research should focus on:

Identifying novel bioactivities: Screening juniperol against a wider range of biological targets, such as different pathogens, cancer cell lines, and inflammatory pathways, could reveal new therapeutic or agricultural applications. Studies on juniper essential oils, which contain juniperol, have shown potential as biopesticides and antimicrobial agents, indicating promising areas for further investigation of the isolated compound mdpi.commdpi.com.

Elucidating molecular targets: Pinpointing the specific proteins or enzymes that juniperol interacts with to exert its effects is crucial for understanding its mechanisms of action. This could involve techniques like target deconvolution and in vitro binding assays. Research on the volatile oil from Panax ginseng, which also contains juniperol, emphasizes the need to explore the potential molecular targets and mechanisms of action of its components nih.gov.

Investigating synergistic effects: Exploring how juniperol interacts with other compounds, particularly those found in the same plant extracts, could reveal synergistic effects that enhance its biological activities smolecule.com. This is particularly relevant for its potential use in natural preservatives or as part of complex botanical formulations.

Development of Advanced Synthetic Routes for Complex Analogs with Tailored Properties

While juniperol can be obtained through natural extraction and chemical synthesis, developing more efficient, scalable, and sustainable synthetic routes is a key future direction smolecule.comspirochem.com. Advanced synthetic methodologies could allow for the production of juniperol and its analogs with tailored properties for specific applications. This includes:

Stereoselective synthesis: Given that chiral centers often play a significant role in biological activity, developing stereoselective synthetic routes to access specific enantiomers of juniperol and its derivatives is important mdpi.commdpi.com.

Convergent synthesis strategies: Employing convergent synthesis, which involves coupling larger molecular fragments late in the synthesis, can improve efficiency and allow for the rapid generation of diverse analogs nih.govchemrxiv.org.

Utilizing advanced technologies: Incorporating flow chemistry, automation, and machine learning in synthetic planning can accelerate the discovery and optimization of new routes nih.govarxiv.org. Research in the field of retrosynthesis is actively developing computational tools to predict efficient synthetic pathways chemrxiv.orgarxiv.org.

Sustainable synthesis: Developing greener synthetic methods that minimize waste and utilize renewable resources aligns with modern chemical principles spirochem.com.

Future efforts could also focus on the synthesis of complex caged sesquiterpenoids, drawing inspiration from bioinspired approaches, which could potentially lead to novel juniperol-like structures with unique properties researchgate.net.

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Juniperol Research

Integrating multi-omics technologies offers a powerful approach to gain a holistic understanding of juniperol's role in biological systems and its production. cmbio.iometabolon.commdpi.com

Metabolomics: Comprehensive profiling of metabolites in juniper-producing plants under different conditions can reveal how juniperol levels correlate with other metabolic changes and environmental factors biorxiv.org.

Transcriptomics: Analyzing gene expression profiles can identify the genes involved in juniperol biosynthesis and regulation, as well as the downstream effects of juniperol on gene expression in organisms it interacts with (e.g., pathogens, insects) semanticscholar.orgmdpi.com.

Integrated analysis: Combining transcriptomics and metabolomics data can help to link gene expression patterns with metabolite production, providing a more complete picture of the biological pathways involved in juniperol biosynthesis and activity mdpi.comsemanticscholar.org. This integrated approach can also help in identifying functional genes associated with metabolism and reduce false positives from single-omics analyses mdpi.com.

Applying these technologies can provide deeper insights into the factors influencing juniperol production in nature and its effects on other organisms at a molecular level.

Comprehensive Studies on the Ecological Role of Juniperol in Broader Ecosystem Dynamics

Juniperol's role as an insect attractant suggests a significant function in plant-insect interactions smolecule.com. Future research should expand on this by:

Investigating interactions with a wider range of organisms: Studying the effects of juniperol on other insects, fungi, bacteria, and plants can reveal its broader ecological impact mdpi.comresearchgate.net.